molecular formula C15H23NO2 B14259219 tert-Butyl (4-phenylbutyl)carbamate CAS No. 285119-71-3

tert-Butyl (4-phenylbutyl)carbamate

Cat. No.: B14259219
CAS No.: 285119-71-3
M. Wt: 249.35 g/mol
InChI Key: BTVSVROCBMADMI-UHFFFAOYSA-N
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Description

TERT-BUTYL N-(4-PHENYLBUTYL)CARBAMATE is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is particularly known for its role in the protection of amino groups during peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL N-(4-PHENYLBUTYL)CARBAMATE typically involves the reaction of tert-butyl chloroformate with 4-phenylbutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

tert-Butyl chloroformate+4-phenylbutylamineTERT-BUTYL N-(4-PHENYLBUTYL)CARBAMATE+HCl\text{tert-Butyl chloroformate} + \text{4-phenylbutylamine} \rightarrow \text{TERT-BUTYL N-(4-PHENYLBUTYL)CARBAMATE} + \text{HCl} tert-Butyl chloroformate+4-phenylbutylamine→TERT-BUTYL N-(4-PHENYLBUTYL)CARBAMATE+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Mechanism of Action

The mechanism of action of TERT-BUTYL N-(4-PHENYLBUTYL)CARBAMATE involves the protection of amino groups by forming a stable carbamate linkage. This protects the amino group from unwanted reactions during synthetic processes. The tert-butyl group can be removed under acidic conditions, regenerating the free amine . The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles during the protection and deprotection processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TERT-BUTYL N-(4-PHENYLBUTYL)CARBAMATE is unique due to its specific structure, which provides stability under various conditions and allows for selective deprotection. Its phenylbutyl group adds to its versatility in synthetic applications .

Properties

CAS No.

285119-71-3

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

tert-butyl N-(4-phenylbutyl)carbamate

InChI

InChI=1S/C15H23NO2/c1-15(2,3)18-14(17)16-12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3,(H,16,17)

InChI Key

BTVSVROCBMADMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC1=CC=CC=C1

Origin of Product

United States

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